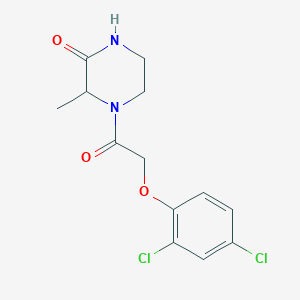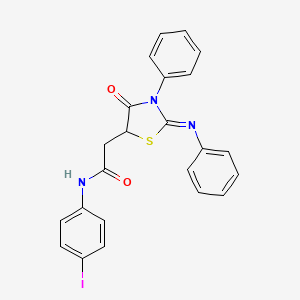
4-(2-(2,4-二氯苯氧)乙酰)-3-甲基哌嗪-2-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of 2, 4-dichlorophenoxyacetamide-chalcones were synthesized and evaluated for their antiproliferative activities against various cancer cell lines . Another study reported the synthesis of new compounds incorporating a 2,4-dichlorophenoxy nucleus .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, 2,4-Dichlorophenoxy acetic acid (2,4-D) has been used in various reactions and its degradation has been studied .科学研究应用
Advanced Oxidation Processes (AOPs) for 2,4-D Degradation
The compound 2,4-dichlorophenoxyacetic acid (2,4-D), a component of the chemical , has been the subject of extensive research in the field of advanced oxidation processes (AOPs). These processes are used to degrade organic compounds like 2,4-D, which have been known to cause severe water contamination . The degradation of 2,4-D is highly efficient in ozonation, photocatalytic, photo-Fenton, and electrochemical processes .
Controlled Release Agrochemical Formulations
The compound is also used in the development of controlled release formulations (CRFs) of agrochemicals. These formulations maintain an effective local concentration of active ingredients in the soil and reduce runoff . CRFs have several advantages, including activity prolongation, reduced number of applications, cost reduction, environment pollution reduction, and extending activity duration of less persistent pesticides .
Antiproliferative Activities
A series of 2,4-dichlorophenoxyacetamide-chalcones, which include the compound , have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines. Several compounds showed moderate-to-good antiproliferative activity against MCF-7 and A549 cell lines .
Aquatic Weed Control
Controlled-release formulations (CRFs) of the compound are used in aquatic weed control. The CRFs maintain an effective local concentration of the active ingredient in the water and reduce runoff .
Pest Management in Paddy Fields
The compound is also used in pest management in paddy fields. The controlled-release formulations (CRFs) of the compound help maintain an effective local concentration of the active ingredient in the soil and reduce runoff .
Groundwater Contamination Reduction
The use of controlled-release formulations (CRFs) of the compound helps in reducing groundwater contamination caused by the conventional application of agrochemicals .
安全和危害
作用机制
Target of Action
The primary target of 2,4-Dichlorophenoxyacetic acid (2,4-D), a component of the compound, is the c-Met kinase . c-Met is a receptor tyrosine kinase involved in cellular processes that lead to the development and progression of cancer .
Mode of Action
2,4-D is a synthetic plant hormone auxin . It usually serves as a supplement in plant cell culture media and as an active ingredient in herbicides . Its main function is to control root elongation and cell production by disrupting the actin cytoskeleton . As a herbicide, 2,4-D is colorless and odorless, widely used to control broadleaf weeds, woody plants, and aquatic plants .
Biochemical Pathways
2,4-D is absorbed by the leaf and transported to the plant’s meristematic tissues, where it causes uncontrolled and unsustainable growth, leading to stem curling, leaf wilting, and ultimately plant death . It usually acts as an ammonium salt .
Pharmacokinetics
The compound is practically insoluble in water and is considered relatively neutral . It is usually used in various herbicide products worldwide in nine different forms, typically in powder or liquid form .
Result of Action
The indiscriminate use of pesticides like 2,4-D can cause numerous damages to the environment . As a synthetic auxin, 2,4-D can inhibit DNA and protein synthesis, thereby preventing normal plant growth and development .
Action Environment
The compound shows degradation ability through soil and water microorganisms present . The environmental consequences of the extensive use of pesticides like 2,4-D are of grave concern . The presence of pesticide residues in the environment represents a threat to humans and animals through drinking water .
属性
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O3/c1-8-13(19)16-4-5-17(8)12(18)7-20-11-3-2-9(14)6-10(11)15/h2-3,6,8H,4-5,7H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDFEGKRMWRZMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[2-(2,4-Dichlorophenoxy)acetyl]-3-methylpiperazin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-2-(((3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)imino)methyl)-4,6-dibromophenol](/img/structure/B2470436.png)


![N-(4-(dimethylamino)phenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2470439.png)

![4-[(2-Fluorobenzyl)oxy]benzenecarbonitrile](/img/structure/B2470441.png)
![7-Chloro-5-(4-ethylpiperazin-1-yl)-3-(3-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2470443.png)
![[2-(6-Tert-butylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-(6-piperidin-1-ylpyridazin-3-yl)methanone](/img/structure/B2470445.png)
![4-chloro-3-methyl-1-phenyl-N-[4-(trifluoromethoxy)phenyl]-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2470447.png)

![N-butyl-1-(3-chloro-4-methylphenyl)-N-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2470452.png)

![3-amino-2-[(4-fluorophenyl)methyl]-N,N-dimethylpropanamide hydrochloride](/img/structure/B2470456.png)
